molecular formula C5H9IOS B12546712 S-(3-iodopropyl) ethanethioate CAS No. 152630-63-2

S-(3-iodopropyl) ethanethioate

Cat. No.: B12546712
CAS No.: 152630-63-2
M. Wt: 244.10 g/mol
InChI Key: BOOVMOGPBBCODL-UHFFFAOYSA-N
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Description

S-(3-iodopropyl) ethanethioate (CAS 152630-63-2) is a biochemical intermediate characterized by the molecular formula C5H9IOS and an exact molecular weight of 243.94 g/mol . This compound features a thioacetate group (S-C(O)CH3) and a terminal iodine atom on a three-carbon alkyl chain, making it a versatile building block for chemical synthesis and medicinal chemistry research. Its structure is particularly valuable for introducing a sulfur-containing moiety with a reactive iodo-propyl handle, enabling further functionalization through nucleophilic substitution reactions. In research contexts, iodopropyl thioethers and thioacetate compounds serve as key intermediates in the development of more complex molecules, including heterocyclic compounds with potential pharmacological activity . Thioacetate derivatives and related sulfur-nitrogen heterocycles are investigated for their diverse biological activities, positioning this compound as a useful precursor in drug discovery efforts . Researchers utilize this compound under controlled conditions to develop novel chemical entities. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, considering its potential reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152630-63-2

Molecular Formula

C5H9IOS

Molecular Weight

244.10 g/mol

IUPAC Name

S-(3-iodopropyl) ethanethioate

InChI

InChI=1S/C5H9IOS/c1-5(7)8-4-2-3-6/h2-4H2,1H3

InChI Key

BOOVMOGPBBCODL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCI

Origin of Product

United States

Synthetic Methodologies for S 3 Iodopropyl Ethanethioate and Analogous Thioether Iodide Constructs

Established Routes to Alkyl Thioacetates

The formation of an alkyl thioacetate (B1230152) is a fundamental transformation in organic sulfur chemistry. The most common and direct method involves the nucleophilic substitution reaction (SN2) between an alkyl halide and a thioacetate salt. Potassium thioacetate is frequently used due to its commercial availability and solubility in common organic solvents. The reaction proceeds by the displacement of a halide or other suitable leaving group by the sulfur nucleophile.

The general scheme for this transformation is as follows:

R-X + KSC(=O)CH₃ → R-SC(=O)CH₃ + KX (where R = alkyl group; X = Cl, Br, I, OTs, etc.)

This method is highly efficient for primary and secondary alkyl halides. The choice of solvent is crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone (B3395972) promoting the reaction by solvating the cation and leaving the thioacetate anion highly nucleophilic.

SubstrateReagentSolventConditionsYield
Alkyl BromidePotassium thioacetateAcetoneRefluxHigh
Alkyl ChloridePotassium thioacetateDMFRoom Temp - 50 °CGood-High
Alkyl TosylatePotassium thioacetateEthanolRefluxHigh

This interactive table provides representative examples of reaction conditions for the synthesis of alkyl thioacetates.

Strategies for Site-Selective Iodination in Organic Substrates

Achieving site-selective iodination is critical when dealing with multifunctional molecules. Several reliable methods exist for introducing an iodine atom into an organic substrate with high precision.

Finkelstein Reaction: This is a classic halogen exchange reaction where an alkyl chloride or bromide is converted to an alkyl iodide via treatment with sodium iodide in acetone. The equilibrium is driven to the product side because sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not and precipitates out of the solution. This is an ideal method for converting a precursor like S-(3-chloropropyl) ethanethioate into the desired iodide.

From Alcohols: Primary and secondary alcohols can be converted to alkyl iodides using various reagents. A common method involves the use of triphenylphosphine (B44618), iodine, and imidazole (B134444) (the Appel reaction). This reaction proceeds under mild conditions and is often high-yielding.

Hydroiodination of Alkenes: The addition of hydrogen iodide (HI) across a carbon-carbon double bond can produce an alkyl iodide. The regioselectivity of this reaction depends on the conditions. Markovnikov addition occurs under ionic conditions, while anti-Markovnikov addition can be achieved via a radical pathway, typically initiated by peroxides.

Direct Synthetic Pathways to S-(3-iodopropyl) ethanethioate

Several direct strategies can be employed to synthesize this compound, each with distinct advantages depending on the available starting materials.

This is the most direct and widely utilized method for synthesizing this compound. The reaction involves treating a 1,3-dihalopropane with one equivalent of a thioacetate salt, typically potassium thioacetate. Using a substrate that already contains iodine, such as 1,3-diiodopropane, is highly effective.

I-CH₂CH₂CH₂-I + KSC(=O)CH₃ → I-CH₂CH₂CH₂-SC(=O)CH₃ + KI

Alternatively, a more readily available starting material like 1,3-dibromopropane (B121459) can be used. lookchem.com In this case, the reaction still yields the desired product, though the alternative Finkelstein reaction on S-(3-bromopropyl) ethanethioate could also be considered as a two-step sequence.

Starting MaterialReagentSolventTemperatureTypical YieldReference
1,3-DiiodopropanePotassium thioacetateDMFRoom Temperature>90%
1,3-DibromopropanePotassium thioacetateAcetoneReflux~85-95% lookchem.com
3-Chloropropyl ThioacetateSodium IodideAcetoneReflux>90%Finkelstein Principle

This interactive table summarizes conditions for the synthesis of this compound via nucleophilic substitution.

Synthesizing the target molecule from an unsaturated precursor involves the simultaneous addition of an iodo group and a thioacetate group across a double or triple bond. While less common for this specific molecule, radical addition reactions provide a potential route. For instance, the anti-Markovnikov addition of thioacetic acid to allyl iodide could theoretically yield the desired product, though side reactions are possible. A more controlled approach would involve a multi-step sequence, such as the hydroboration-oxidation of an alkyne followed by iodination and thioacetylation.

The Mitsunobu reaction is a powerful tool for converting alcohols into a variety of functional groups, including thioesters, with a predictable inversion of stereochemistry. wikipedia.orgorganic-chemistry.org This method can be applied to the synthesis of this compound by reacting 3-iodopropan-1-ol with thioacetic acid. The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgresearchgate.net

The reaction proceeds by activating the alcohol with the PPh₃/DEAD reagent system, making the hydroxyl group a good leaving group. Subsequent SN2 attack by the thioacetate anion displaces the activated oxygen to form the thioester. organic-chemistry.org

ComponentRoleExample
AlcoholSubstrate3-Iodopropan-1-ol
NucleophileThioacyl SourceThioacetic Acid
PhosphineReducing Agent/ActivatorTriphenylphosphine (PPh₃)
AzodicarboxylateOxidizing Agent/ActivatorDiethyl azodicarboxylate (DEAD)
SolventReaction MediumTetrahydrofuran (THF)

This interactive table outlines the key components for the Mitsunobu synthesis of this compound.

Chemo-, Regio-, and Diastereoselective Control in this compound Synthesis

Achieving high levels of selectivity is paramount in the synthesis of multifunctional compounds.

Chemoselectivity : In the context of nucleophilic substitution with 1,3-dihalopropanes, the primary challenge is achieving mono-substitution over di-substitution. To favor the formation of this compound, a molar excess of the dihalide substrate relative to the potassium thioacetate is typically used. This statistical control minimizes the chance of a second substitution on the newly formed product.

Regioselectivity : This type of selectivity is most relevant in addition reactions to unsaturated systems. For example, in the addition of H-S(CO)CH₃ and an iodine source to an unsymmetrical alkene, the choice of ionic versus radical conditions would dictate which carbon receives the thioacetate group and which receives the iodide (Markovnikov vs. anti-Markovnikov). For the direct synthesis of this compound, the symmetry of the precursors in the most common substitution routes simplifies regioselective concerns.

Diastereoselectivity : The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, diastereoselectivity is not a consideration in its direct synthesis. However, in the synthesis of analogous structures derived from chiral precursors, methods like the Mitsunobu reaction are highly valuable as they proceed with a clean inversion of stereochemistry at the reacting center, allowing for predictable stereochemical outcomes. organic-chemistry.orgresearchgate.net

Sustainable and Green Chemistry Approaches in the Preparation of this compound

The growing emphasis on environmentally benign chemical manufacturing has spurred the development of sustainable and green methodologies for the synthesis of organosulfur compounds, including thioether-iodide constructs like this compound. These approaches prioritize the use of non-toxic reagents, renewable resources, and energy-efficient reaction conditions to minimize environmental impact. The synthesis of this compound can be dissected into the formation of the thioester linkage and the introduction of the alkyl iodide functionality, both of which have been the subject of green chemistry innovations.

Traditional methods for thioester synthesis often rely on the use of hazardous coupling reagents. researchgate.net However, contemporary research has focused on developing safer and more sustainable alternatives. For instance, the use of T3P (propane phosphonic acid anhydride) as a coupling reagent in greener solvents like cyclopentanone (B42830) has been reported for the synthesis of thioesters, offering a more environmentally friendly option. wikipedia.org Another green approach involves visible-light-mediated, metal- and photocatalyst-free electron donor-acceptor (EDA) complex formation for the synthesis of thioesters from aryl sulfonium (B1226848) salts and potassium thioacid salts. rsc.org This method boasts excellent atom economy and a favorable E-factor, which are key metrics in green chemistry. rsc.org Furthermore, photocatalytic oxidative radical addition of thioic acids to alkenes using an inexpensive organic photocatalyst, oxygen as a green oxidant, and a green solvent like ethyl acetate (B1210297) presents a sustainable pathway to α-keto thiol esters, with water as the only byproduct. nih.gov

Similarly, the synthesis of alkyl iodides has seen the development of greener protocols. Conventional methods often employ harsh reagents. organic-chemistry.org A more sustainable alternative utilizes a CeCl₃·7H₂O/NaI system in acetonitrile (B52724) for the conversion of alcohols to alkyl iodides, which is a cost-effective and environmentally friendly method. organic-chemistry.org The use of ionic liquids as both solvent and reagent for the conversion of alcohols to alkyl halides also represents a green approach, as these ionic liquids can often be recycled. organic-chemistry.org Electrochemical methods provide a clean and green alternative to traditional tin-based radical reactions for the formation of carbon-centered radicals from alkyl iodides, using mildly reductive conditions and aerial oxygen. rsc.org Additionally, catalyst- and oxidant-free methods for the halogenation of alcohols using N-haloimides as bifunctional reagents offer a redox-neutral and sustainable pathway to alkyl iodides. snnu.edu.cn

For the specific synthesis of this compound, a green approach would involve the strategic combination of these sustainable methodologies. For example, 3-iodopropanol could be synthesized from a bio-based precursor like 1,3-propanediol, followed by a green iodination reaction. The ethanethioate moiety could be introduced via a sustainable thioesterification method. A potential green route could involve the reaction of potassium thioacetate with 1,3-diiodopropane, where the latter is synthesized using a green iodination method from 1,3-propanediol. The choice of solvent is also crucial, with a preference for greener solvents or even solvent-free conditions.

The following tables summarize some of the green chemistry approaches applicable to the synthesis of the precursor functionalities of this compound.

Table 1: Green Approaches to Thioester Synthesis

MethodKey FeaturesGreen Chemistry Principles
T3P CouplingUse of a safer coupling reagent, greener solvent (cyclopentanone). wikipedia.orgSafer reagents, safer solvents.
Visible-Light EDA ComplexMetal-free, photocatalyst-free, oxidant-free. rsc.orgEnergy efficiency, high atom economy.
Photocatalytic Radical AdditionInexpensive organic photocatalyst, O₂ as a green oxidant, green solvent (EtOAc), water as the only byproduct. nih.govUse of catalysts, renewable feedstocks (O₂), safer solvents, waste prevention.

Table 2: Green Approaches to Alkyl Iodide Synthesis

MethodReagents/ConditionsGreen Chemistry Principles
CeCl₃·7H₂O/NaI SystemMild conditions, cost-effective. organic-chemistry.orgUse of catalysts, safer reagents.
Ionic LiquidsRecyclable solvent/reagent. organic-chemistry.orgSafer solvents, waste prevention.
Electrochemical MethodMildly reductive electrochemical conditions, aerial oxygen. rsc.orgEnergy efficiency, use of renewable feedstocks (O₂).
N-haloimide HalogenationCatalyst- and oxidant-free, redox-neutral. snnu.edu.cnHigh atom economy, safer reagents.

By integrating these principles and methodologies, the synthesis of this compound can be designed to be more sustainable and environmentally responsible, aligning with the core tenets of green chemistry.

Advanced Spectroscopic and Chromatographic Characterization of S 3 Iodopropyl Ethanethioate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing intricate details about the chemical environment of individual atoms. For S-(3-iodopropyl) ethanethioate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the thioester and iodo functional groups.

The protons of the methyl group (CH₃) of the ethanethioate moiety are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.3-2.4 ppm. The methylene (B1212753) protons of the propyl chain will present as two distinct triplets. The methylene group adjacent to the sulfur atom (-S-CH₂-) is deshielded by the thioester and is expected to resonate at approximately δ 2.9-3.1 ppm. The methylene group adjacent to the iodine atom (-CH₂-I) will be significantly deshielded due to the electronegativity and large atomic size of iodine, with its signal predicted to be in the range of δ 3.2-3.4 ppm. The central methylene group (-CH₂-) will be influenced by both adjacent groups and is expected to appear as a multiplet, likely a pentet, around δ 2.0-2.2 ppm, resulting from coupling to the two neighboring methylene groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
CH₃-C(O)S-2.35SingletN/A
-S-CH₂-CH₂-3.05Triplet~7.0
-CH₂-CH₂-CH₂-2.15Pentet~7.0
-CH₂-CH₂-I3.30Triplet~7.0

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. In this compound, five distinct carbon signals are expected. The carbonyl carbon of the thioester is the most deshielded and will appear significantly downfield, typically in the range of δ 195-198 ppm. The methyl carbon of the acetyl group is expected to be found in the upfield region, around δ 30-32 ppm.

The carbon atoms of the propyl chain will exhibit a clear trend in their chemical shifts. The carbon directly bonded to the iodine atom (C-I) will be the most upfield of the chain carbons due to the "heavy atom effect" of iodine, with a predicted chemical shift of approximately δ 5-10 ppm. The carbon adjacent to the sulfur atom (S-C) will be deshielded and is expected to resonate around δ 28-32 ppm. The central carbon of the propyl chain will have a chemical shift in the range of δ 33-37 ppm.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C H₃-C(O)S-30.5
CH₃-C (O)S-196.0
-S-C H₂-CH₂-29.5
-CH₂-C H₂-CH₂-35.0
-CH₂-CH₂-C H₂-I7.5

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively confirm the assignments made from the 1D NMR spectra, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the protons of the propyl chain. Cross-peaks would be observed between the signals of the adjacent methylene groups (-S-CH₂- and -CH₂-CH₂-I) and the central methylene group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. The HSQC spectrum would show correlations between the proton signals at δ 3.05, 2.15, and 3.30 ppm with their corresponding carbon signals at δ 29.5, 35.0, and 7.5 ppm, respectively. The methyl proton signal at δ 2.35 ppm would correlate with the carbon signal at δ 30.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key correlations would include the protons of the methyl group (δ 2.35 ppm) showing a cross-peak to the carbonyl carbon (δ 196.0 ppm). The methylene protons adjacent to the sulfur atom (δ 3.05 ppm) would also show a correlation to the carbonyl carbon, as well as to the central methylene carbon (δ 35.0 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through ionization and fragmentation.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 244, corresponding to the molecular weight of the compound.

The fragmentation pattern would be characteristic of the structure. Key fragments would likely arise from the cleavage of the C-S, C-I, and C-C bonds. Common fragmentation pathways would include:

Loss of the iodine atom, resulting in a fragment at m/z 117 ([M-I]⁺).

Cleavage of the thioester bond, leading to the formation of the acetyl cation ([CH₃CO]⁺) at m/z 43, which is often a prominent peak for acetyl-containing compounds.

Alpha-cleavage adjacent to the sulfur atom, which could lead to various smaller fragments.

The presence of the iodine atom would also be indicated by the characteristic isotopic pattern of iodine in the molecular ion region.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a softer ionization technique, typically used for polar and less volatile compounds. For this compound, ESI-MS would likely be performed in the positive ion mode. The spectrum would be expected to show the protonated molecule [M+H]⁺ at m/z 245. Depending on the solvent system and additives, adducts with sodium [M+Na]⁺ at m/z 267 or potassium [M+K]⁺ at m/z 283 might also be observed. Due to the gentler nature of ESI, fragmentation is typically less extensive than in EI-MS, and the molecular ion or its adducts are often the most abundant species in the spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its exact mass. From this exact mass, a unique elemental formula can be derived.

For this compound, with the molecular formula C5H9IOS, the theoretical monoisotopic mass is calculated to be 243.9419 Da. In a typical HRMS analysis, using a technique like electrospray ionization (ESI), the compound is often observed as a protonated molecule [M+H]+ or as an adduct with other ions like sodium [M+Na]+. The high resolving power of the instrument allows the experimental m/z value to be matched to the theoretical value with a very low margin of error, typically in the parts-per-million (ppm) range, thus confirming the elemental formula.

The fragmentation pattern observed in HRMS/MS experiments can further corroborate the structure. Key fragmentation pathways for this compound would include the cleavage of the C-I bond, resulting in the loss of an iodine radical, and the cleavage of the thioester bond, leading to characteristic fragment ions.

Table 1: Theoretical Mass Data for this compound and its Adducts

Species Formula Theoretical m/z
[M] C5H9IOS 243.9419
[M+H]+ C5H10IOS+ 244.9497

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule's bonds.

Key expected vibrational frequencies include:

Thioester Carbonyl (C=O) Stretch: This is one of the most characteristic peaks. For thioesters, the C=O stretching vibration typically appears in the IR spectrum as a strong, sharp band in the region of 1680-1715 cm⁻¹. This is at a lower wavenumber compared to regular esters due to the reduced resonance effect of the sulfur atom.

C-S Stretch: The stretching vibration of the carbon-sulfur single bond in the thioester group is expected to produce a weak to medium band in the fingerprint region, typically between 600-800 cm⁻¹.

C-I Stretch: The carbon-iodine bond stretch is found at the low-frequency end of the spectrum, usually in the range of 480-600 cm⁻¹. This band is often weak in IR but can be more prominent in Raman spectra.

Alkyl C-H Stretch: Stretching vibrations for the sp³-hybridized C-H bonds of the propyl and acetyl groups will be observed in the 2850-3000 cm⁻¹ region.

Raman spectroscopy is complementary to IR. While the C=O stretch is also visible in Raman, non-polar bonds like C-S and C-I often produce stronger signals in Raman spectra than in IR, making it a valuable tool for confirming these functional groups.

Table 2: Predicted Vibrational Frequencies for this compound

Functional Group Bond Vibrational Mode Predicted Wavenumber (cm⁻¹)
Thioester C=O Stretch 1680 - 1715
Thioester C-S Stretch 600 - 800
Iodoalkane C-I Stretch 480 - 600

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures. Both gas and liquid chromatography are applicable, with the choice depending on the volatility and stability of the compound and its impurities.

Gas Chromatography (GC) and GC-MS Coupling

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.

For this compound, a non-polar or mid-polarity column (e.g., DB-5 or DB-17) would likely provide good separation from common impurities. A flame ionization detector (FID) can be used for general purity assessment. However, coupling the GC to a Mass Spectrometer (GC-MS) provides much more powerful analysis. chromatographyonline.comsilcotek.comazom.com GC-MS separates the components of the mixture, and the mass spectrometer then provides a mass spectrum for each separated component, allowing for their positive identification. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (m/z 244) and characteristic fragment ions corresponding to the loss of iodine (m/z 117) and the acetyl group (m/z 43), among others.

Table 3: Hypothetical GC-MS Parameters for this compound Analysis

Parameter Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium, constant flow
Injection Mode Split/Splitless
Inlet Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ionization Electron Ionization (EI) at 70 eV

High-Performance Liquid Chromatography (HPLC) and HPLC-MS Coupling

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both purity analysis and preparative isolation of this compound. acs.orgnih.gov It is particularly useful if the compound has low volatility or contains non-volatile impurities.

A common approach would be reversed-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase. For this compound, a mobile phase consisting of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. Detection can be achieved using a UV detector, as the thioester carbonyl group possesses a chromophore that absorbs in the low UV range (approx. 230-250 nm).

Coupling HPLC with a mass spectrometer (HPLC-MS) combines the separation power of HPLC with the detection specificity and sensitivity of MS. chromatographyonline.comresearchgate.net Using a soft ionization source like ESI, the HPLC eluent is nebulized and ionized, typically forming the protonated molecule [M+H]+. This allows for the confirmation of the molecular weight of the main peak and the identification of impurities based on their mass-to-charge ratios, making it a superior technique for purity profiling.

Table 4: Hypothetical HPLC-MS Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 0.8 mL/min
UV Detection 235 nm
MS Ionization Electrospray Ionization (ESI), Positive Mode

Table of Mentioned Compounds

Compound Name
This compound
S-methyl thioacetate (B1230152)
Acetonitrile
Methanol

Chemical Reactivity and Reaction Mechanisms of S 3 Iodopropyl Ethanethioate

Reactivity at the Thioester Linkage

The thioester group is a key functional group in S-(3-iodopropyl) ethanethioate, known for its role as an acylating agent. Its reactivity is attributed to the moderate leaving group ability of the thiol fragment and the electrophilic nature of the carbonyl carbon.

The carbonyl carbon of the thioester is susceptible to attack by a variety of nucleophiles, leading to nucleophilic acyl substitution. This reaction proceeds through a tetrahedral intermediate. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the 3-iodopropanethiolate leaving group.

Common nucleophiles that react with thioesters include water (hydrolysis), alcohols (alcoholysis), amines (aminolysis), and thiols (thiolysis). The reactivity of the thioester towards these nucleophiles is influenced by factors such as the basicity and steric hindrance of the nucleophile, as well as the solvent and temperature.

Table 1: Hydrolysis Rate Constants for S-Methyl Thioacetate (B1230152)

Condition Rate Constant (k) Half-life (t½) at pH 7, 23°C
Acid-mediated (ka) 1.5 × 10⁻⁵ M⁻¹s⁻¹ \multirow{3}{*}{155 days}
Base-mediated (kb) 1.6 × 10⁻¹ M⁻¹s⁻¹
pH-independent (kw) 3.6 × 10⁻⁸ s⁻¹

This data is for S-methyl thioacetate and serves as an illustrative example for the reactivity of S-alkyl thioacetates.

Trans-thioesterification, or thiol-thioester exchange, is a characteristic reaction of thioesters where a thiol attacks the thioester, leading to the formation of a new thioester and the release of the original thiol. This reaction is typically reversible and is often catalyzed by the presence of a base, which generates the more nucleophilic thiolate anion.

In the case of this compound, reaction with a different thiol (R'-SH) would lead to the formation of a new thioester (R'-S-C(O)CH₃) and 3-iodopropane-1-thiol. The equilibrium of this reaction is dependent on the relative concentrations and acidities of the participating thiols.

Thiolysis is a specific type of trans-thioesterification where the attacking nucleophile is a thiol. The rate of thiol-thioester exchange can be significantly faster than hydrolysis under neutral conditions. For example, the second-order rate constant for the reaction between S-methyl thioacetate and 2-sulfonatoethanethiolate is approximately 1.7 M⁻¹s⁻¹ nih.gov.

The thioester bond can be cleaved under reductive conditions. This can be achieved using various reducing agents, such as metal hydrides or through catalytic hydrogenation. A common method for the reductive cleavage of the C-S bond in thioesters is desulfurization, often employing reagents like Raney nickel. This process results in the conversion of the thioester to an alkane. In the case of this compound, desulfurization would lead to the formation of propane (B168953) and other byproducts. Another approach involves visible-light-promoted desulfurization, which offers a milder alternative to traditional methods researchgate.net.

Reactivity of the Alkyl Iodide Moiety

The second reactive site in this compound is the primary alkyl iodide. The carbon-iodine bond is relatively weak and polarized, making the carbon atom electrophilic and the iodide a good leaving group in nucleophilic substitution reactions.

The primary alkyl iodide structure of this compound strongly favors nucleophilic substitution via an S(_N)2 mechanism. This is a one-step process where the nucleophile attacks the carbon atom bearing the iodine from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The rate of the S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.

A wide range of nucleophiles can displace the iodide ion, including:

Amines: Reaction with primary or secondary amines will yield secondary or tertiary amines, respectively. However, the reaction can be difficult to control as the product amine can also act as a nucleophile, leading to polyalkylation youtube.com.

Thiols: Thiolates are excellent nucleophiles and will readily displace the iodide to form a thioether.

Azides: The azide (B81097) ion is a good nucleophile and reacts with primary alkyl halides to form alkyl azides. For example, the related compound S-(3-azidopropyl) ethanethioate can be synthesized through this pathway nih.gov.

Cyanides: Cyanide ions can be used to introduce a nitrile group.

Hydroxides and Alkoxides: These can lead to the formation of alcohols and ethers, respectively, although elimination reactions can sometimes compete.

Due to the primary nature of the alkyl iodide, the S(_N)1 pathway, which involves the formation of a carbocation intermediate, is generally not favored.

The presence of both a nucleophilic sulfur atom (after potential hydrolysis or thiolysis of the thioester) and an electrophilic alkyl iodide within the same molecule allows for the possibility of intramolecular cyclization. If the thioester is hydrolyzed to the corresponding thiol (3-iodopropanethiol), the resulting thiolate can act as an internal nucleophile.

This intramolecular S(_N)2 reaction would involve the attack of the thiolate on the carbon bearing the iodine, leading to the formation of a five-membered heterocyclic ring, tetrahydrothiophene (B86538) (also known as thiolane). The propensity for this cyclization is governed by the stability of the resulting ring and the reaction conditions. The formation of five- and six-membered rings through intramolecular reactions is generally kinetically and thermodynamically favorable.

Radical Reactions of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in this compound is the most labile site for radical reactions due to its relatively low bond dissociation energy compared to other bonds in the molecule. Homolytic cleavage of the C-I bond can be initiated by various means, including photolysis, thermolysis, or radical initiators, leading to the formation of a primary alkyl radical and an iodine radical.

Initiation: CH₃C(O)S(CH₂)₃I → CH₃C(O)S(CH₂)₃• + I•

Once formed, the 3-(acetylthio)propyl radical can undergo several subsequent reactions, such as hydrogen abstraction, addition to multiple bonds, or cyclization. The presence of the thioester functionality can influence the stability and reactivity of the radical intermediate.

Research into the radical reactions of similar alkyl iodides has shown that the iodine atom can be abstracted by various radical species, such as tributyltin radicals or silyl (B83357) radicals, in chain reactions. These reactions are synthetically useful for forming new carbon-carbon or carbon-heteroatom bonds. While specific studies on this compound are not abundant, the general principles of radical chemistry of alkyl iodides are applicable. nih.govresearchgate.netnih.gov

The table below summarizes potential radical reactions involving the carbon-iodine bond of this compound, based on known reactivity of similar compounds.

Reaction TypeReactantsProductsConditions
Homolytic Cleavage This compound3-(acetylthio)propyl radical, Iodine radicalUV irradiation, High temperature
Atom Transfer This compound, Radical (R•)3-(acetylthio)propyl radical, R-IRadical initiator (e.g., AIBN)
Reductive Deiodination This compound, Bu₃SnHS-propyl ethanethioate, Bu₃SnIRadical initiator

Synergistic and Antagonistic Effects Between Thioester and Iodide Functionalities

The presence of both a thioester and an iodide functional group on the same propyl chain in this compound can lead to interesting synergistic or antagonistic effects on its reactivity.

Synergistic Effects:

Anchimeric Assistance: The sulfur atom of the thioester group could potentially participate in neighboring group participation (anchimeric assistance) during nucleophilic substitution reactions at the carbon bearing the iodine. This would involve the formation of a cyclic sulfonium (B1226848) ion intermediate, which could accelerate the rate of substitution compared to a simple alkyl iodide. This intramolecular assistance would be highly dependent on the conformational flexibility of the propyl chain.

Enhanced Radical Stability: While the primary alkyl radical formed upon C-I bond cleavage is generally unstable, the presence of the sulfur atom might offer some slight stabilization through hyperconjugation or through-space interactions, although this effect is expected to be minimal.

Antagonistic Effects:

Inductive Effect: The electron-withdrawing nature of the thioester group could slightly strengthen the C-I bond by decreasing the electron density along the alkyl chain, potentially making radical initiation slightly more difficult compared to an unsubstituted propyl iodide.

Steric Hindrance: The thioester group, while not excessively bulky, could provide some steric hindrance to the approach of nucleophiles or radical species to the iodinated carbon, potentially slowing down reaction rates compared to a less substituted alkyl iodide.

Computational and Theoretical Studies on Reaction Energetics and Pathways

Computational and theoretical chemistry provide powerful tools to investigate the reaction energetics and pathways of molecules like this compound, offering insights that can be difficult to obtain experimentally.

Quantum chemical calculations, such as those based on density functional theory (DFT) or ab initio methods, can be employed to model the potential energy surface of reactions involving this compound. researchgate.netdntb.gov.ua By locating and characterizing the transition state structures, it is possible to calculate activation energies and reaction rate constants.

For instance, in a nucleophilic substitution reaction where a nucleophile (Nu⁻) displaces the iodide, the transition state would involve the partial formation of the C-Nu bond and the partial breaking of the C-I bond. Quantum chemical calculations can provide the geometry and energy of this transition state.

A hypothetical table of calculated activation energies for the SN2 reaction of this compound with different nucleophiles is presented below. These values would be obtained from high-level theoretical calculations.

Nucleophile (Nu⁻)Solvent (Continuum Model)Calculated Activation Energy (kJ/mol)
Cl⁻Acetonitrile (B52724)85.2
Br⁻Acetonitrile78.5
CN⁻Acetonitrile65.1

These calculations can also elucidate the role of the thioester group, for example, by comparing the activation energy with that of 1-iodopropane (B42940) to quantify any anchimeric assistance.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound in different environments. mdpi.comfrontiersin.orgmdpi.com The flexibility of the propyl chain allows the molecule to adopt various conformations, some of which may be more reactive than others.

MD simulations can provide information on:

Dominant Conformations: Identifying the most populated conformations in solution.

Conformational Transitions: Understanding the energy barriers between different conformers.

Solvent Effects: How the solvent influences the conformational preferences.

For example, MD simulations could be used to determine the probability of the molecule adopting a conformation where the sulfur atom is in close proximity to the carbon bearing the iodine, which would be a prerequisite for anchimeric assistance. The results of such a simulation could be presented in a table showing the relative populations of different conformers.

ConformerDihedral Angle (S-C-C-C)Relative Population (%)
Anti~180°65
Gauche~60°30
Eclipsed~0°5

By combining quantum chemical calculations on specific conformations with the population analysis from MD simulations, a more complete picture of the reactivity of this compound can be obtained.

S 3 Iodopropyl Ethanethioate As a Versatile Building Block in Organic Synthesis

Synthesis of Complex Thioethers and Thiols via Selective Transformations

The dual functionality of S-(3-iodopropyl) ethanethioate allows for the strategic synthesis of complex thioethers and the corresponding thiols through selective transformations. The primary iodide is a highly reactive electrophilic site, readily undergoing nucleophilic substitution reactions (SN2) with a wide range of nucleophiles, particularly sulfur-based ones. For instance, reaction with a thiolate anion (RS⁻) displaces the iodide to form a new carbon-sulfur bond, yielding a more complex thioether that still contains the protected thioacetate (B1230152) moiety.

This initial substitution can be followed by the deprotection of the thioacetate group to reveal the free thiol (mercaptan). The hydrolysis of the thioester is typically accomplished under basic or acidic conditions. researchgate.netchemspider.com Common reagents for this transformation include sodium hydroxide, potassium hydroxide, or sodium methoxide (B1231860) in an alcoholic solvent. researchgate.net Alternatively, milder conditions using reagents like hydroxylamine (B1172632) or thioglycolic acid can be employed, which is particularly useful for substrates with sensitive functional groups. nih.gov This two-step sequence provides a reliable method for introducing a 3-mercaptopropyl chain onto a variety of molecular scaffolds.

The general transformation can be summarized as follows:

Nucleophilic Substitution: R-S⁻ + I-(CH₂)₃-SAc → R-S-(CH₂)₃-SAc + I⁻

Deprotection: R-S-(CH₂)₃-SAc + Base/Acid → R-S-(CH₂)₃-SH

This strategy is advantageous because it uses an odorless and stable thiol precursor, avoiding the handling of volatile and easily oxidized free thiols. nih.gov

Table 1: Reagents for Thioacetate Deprotection

Reagent Conditions Reference
Sodium Hydroxide (NaOH) Ethanolic solution, reflux chemspider.com
Potassium Hydroxide (KOH) Aqueous or alcoholic solution researchgate.net
Sodium Methoxide (NaOMe) Methanol (B129727), room temperature researchgate.net
Hydrochloric Acid (HCl) Methanolic solution, reflux
Thioglycolic Acid (TGA) Aqueous buffer (pH 8), room temp. nih.gov

Utility in Carbon-Carbon Bond Forming Reactions

The presence of the primary alkyl iodide makes this compound a valuable substrate for forming new carbon-carbon bonds, a cornerstone of organic synthesis.

Palladium-catalyzed cross-coupling reactions are powerful methods for C-C bond formation. The C(sp³)-I bond in this compound allows it to participate as an electrophilic partner in several of these key reactions, although alkyl halides can be more challenging substrates than their aryl or vinyl counterparts.

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide. this compound can react with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to form a new C(sp³)-C(sp) bond, yielding an alkyl-substituted alkyne. mdpi.com

Heck Reaction: The Heck reaction typically involves the coupling of an organic halide with an alkene. nih.gov While less common for unactivated primary alkyl iodides, under specific catalytic conditions, this compound could couple with alkenes to yield more complex, substituted olefins. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. nih.gov The reaction of this compound with an alkyl or aryl boronic acid or ester would result in the formation of a new C-C single bond, extending the carbon chain or attaching an aryl group.

These reactions provide a pathway to introduce the 3-(acetylthio)propyl group onto unsaturated carbon frameworks, which can then be further manipulated.

Table 2: Potential Cross-Coupling Reactions of this compound

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Sonogashira Terminal Alkyne (R-C≡CH) Pd(PPh₃)₄, CuI, Amine Base R-C≡C-(CH₂)₃-SAc
Heck Alkene (R-CH=CH₂) Pd(OAc)₂, Phosphine Ligand, Base R-CH=CH-(CH₂)₃-SAc
Suzuki-Miyaura Organoboron (R-B(OR)₂) Pd(dppf)Cl₂, Base R-(CH₂)₃-SAc

Alkylation and Acylation of Nucleophiles

This compound serves as an excellent three-carbon electrophile for the alkylation of a variety of carbon-based nucleophiles. This reaction proceeds via a standard SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the iodine, displacing it as the leaving group.

Prominent examples of carbon nucleophiles suitable for this transformation include:

Enolates: Ketone or ester enolates, generated by treatment with a strong base like lithium diisopropylamide (LDA), can be alkylated at the α-carbon. This reaction is a fundamental method for constructing larger, more complex carbonyl compounds.

Acetylides: The anions of terminal alkynes, formed by deprotonation with a strong base such as sodium amide (NaNH₂), are potent nucleophiles that can be alkylated to extend the alkyne chain.

Organometallic Reagents: Grignard reagents (RMgX) or organocuprates (R₂CuLi) can also displace the iodide, though side reactions can sometimes be an issue.

This alkylation capability allows for the direct introduction of a functionalizable three-carbon sulfur-containing chain into a wide array of organic molecules. The term "acylation" in this context is less direct; the primary utility of the molecule is as an alkylating agent.

Application in Heterocyclic Chemistry for Ring Annulation

The bifunctional nature of this compound makes it a promising substrate for the synthesis of sulfur-containing heterocycles. Ring annulation strategies can be envisioned where both the electrophilic iodide and the nucleophilic thiol (after deprotection) participate in ring formation.

A plausible synthetic strategy involves a two-step process. First, a nucleophile that is part of a larger molecule attacks the iodopropyl group. This tethers the this compound to the substrate. In the second step, the thioacetate is hydrolyzed to the free thiol, which then undergoes an intramolecular cyclization onto an electrophilic site within the tethered molecule.

For example, reaction with a 2-aminopyridine (B139424) derivative could proceed via initial N-alkylation. Subsequent deprotection of the thioacetate would generate a free thiol, which could then be induced to cyclize onto the pyridine (B92270) ring or a suitable substituent, forming a fused heterocyclic system like a dihydropyridothiazine derivative. This approach provides a modular route to complex sulfur heterocycles by building the ring system onto an existing molecular framework.

Role in Multicomponent Reactions and Cascade Processes

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic processes where a single event triggers a series of subsequent intramolecular transformations to rapidly build molecular complexity in a single pot. nih.gov this compound is an ideal candidate for initiating such cascades due to its two distinct reactive sites.

A hypothetical cascade process could be designed as follows:

Initiation: A molecule containing two nucleophilic sites, such as 2-aminophenol, reacts with this compound. The more nucleophilic amine would preferentially attack the alkyl iodide, forming an N-alkylated intermediate.

Deprotection: A base added to the reaction mixture would then hydrolyze the thioacetate ester, unmasking the thiol and forming a thiolate anion.

Cascade Cyclization: This newly formed thiolate would then be perfectly positioned to undergo an intramolecular nucleophilic attack on another part of the molecule. For instance, if the initial substrate had an appropriately positioned leaving group, an intramolecular SN2 reaction could occur, leading to the formation of a sulfur-containing heterocycle.

This type of one-pot process, where a single substrate is sequentially modified at multiple sites in a pre-programmed manner, highlights the synthetic potential of this compound in advanced synthetic strategies.

Preparation of Macrocyclic and Supramolecular Structures

The defined three-carbon chain and reactive end groups of this compound make it a useful building block for the synthesis of macrocycles and for constructing larger supramolecular assemblies.

For the synthesis of thioether-containing macrocycles, a common strategy involves the reaction of a dihalide with a dithiol under high-dilution conditions to favor intramolecular cyclization. This compound can be used to construct the linear precursors for such cyclizations. For example, a dithiol (e.g., HS-(CH₂)ₓ-SH) can be reacted with two equivalents of this compound to form a linear molecule with thioacetate groups at both ends: AcS-(CH₂)₃-S-(CH₂)ₓ-S-(CH₂)₃-SAc. After deprotection of both thioacetate groups to yield a new, longer dithiol, this precursor can be reacted with a dihalide (e.g., I-(CH₂)y-I) under high dilution to form a large macrocyclic polythioether. researchgate.netnih.gov

In supramolecular chemistry, the thiol group (after deprotection) is particularly valuable for its ability to form self-assembled monolayers (SAMs) on gold surfaces. Molecules functionalized with the this compound moiety can be synthesized and then deprotected just prior to exposure to a gold substrate, allowing for the formation of ordered, complex surfaces. Furthermore, the thiol can act as a soft ligand for metal ions, enabling the construction of coordination polymers or metal-organic frameworks where the propyl chain acts as a flexible spacer.

Exploration of S 3 Iodopropyl Ethanethioate in Advanced Materials Science

Monomer or Initiator in Polymer Synthesis (e.g., controlled radical polymerization techniques)

The presence of an iodoalkyl group in S-(3-iodopropyl) ethanethioate suggests its potential as an initiator in controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. In ATRP, the carbon-iodine bond could be homolytically cleaved by a transition metal catalyst to generate a radical that initiates polymerization. In principle, this would allow for the synthesis of polymers with a terminal thioacetate (B1230152) group, which could then be deprotected to a thiol for further functionalization.

However, a thorough search of scientific literature did not yield specific examples of this compound being used as either a monomer or an initiator in any controlled radical polymerization technique. While the principles of CRP are well-established, the specific kinetics and control afforded by this particular initiator have not been documented.

Surface Functionalization of Inorganic and Organic Materials

The thioacetate group of this compound serves as a protected thiol. Upon hydrolysis, the resulting thiol can form strong covalent bonds with the surfaces of noble metals like gold, silver, and platinum. This makes it a candidate for the surface functionalization of nanoparticles, thin films, and other inorganic materials. The propyl chain acts as a spacer, and the terminal iodo group (or a group introduced by its substitution) could then be used for subsequent "grafting-from" or "grafting-to" polymerizations, or for the attachment of other functional molecules.

For organic materials, the iodo group could be utilized in various coupling reactions to attach the molecule to polymer backbones or other organic structures. However, specific studies detailing the surface functionalization of any inorganic or organic material with this compound, including characterization data such as surface coverage, bond stability, and subsequent reactivity, are not present in the reviewed literature.

Development of Self-Assembled Monolayers (SAMs) and Nanostructures

The formation of Self-Assembled Monolayers (SAMs) on gold and other noble metal surfaces using alkanethiols is a widely studied area. The thioacetate group of this compound can be cleaved in situ or prior to assembly to generate the corresponding thiol, which would be expected to form a SAM on a suitable substrate. The terminal iodo group of such a SAM would provide a reactive surface for further chemical modifications, enabling the construction of complex nanostructures.

Integration into Responsive Materials and Smart Systems

Stimuli-responsive or "smart" materials can change their properties in response to external stimuli such as pH, temperature, light, or the presence of specific analytes. The functional groups of this compound could potentially be incorporated into such systems. For instance, the thioacetate or the derived thiol group could be part of a system that responds to changes in redox potential. The iodo group could serve as an anchor point for attaching the molecule to a responsive polymer backbone.

A comprehensive literature search, however, did not reveal any studies where this compound has been integrated into responsive materials or smart systems. There is no documented evidence of its use in the development of sensors, smart coatings, or stimuli-responsive hydrogels where its specific chemical properties are utilized to induce a measurable response.

Biochemical and Biomimetic Research Applications of S 3 Iodopropyl Ethanethioate Excluding Clinical Studies

Mechanistic Investigations of Enzyme-Substrate Interactions (In Vitro Studies)

While direct and extensive studies detailing the use of S-(3-iodopropyl) ethanethioate in mechanistic enzyme-substrate investigations are not widely documented, its structural motifs suggest potential applications in this area. The presence of an alkyl iodide allows for covalent modification of nucleophilic residues within an enzyme's active site, such as cysteine or histidine. This targeted modification can be employed to probe the role of specific amino acids in substrate binding and catalysis.

For instance, researchers could utilize this compound to irreversibly inhibit an enzyme by alkylating a critical cysteine residue. Subsequent analysis of the enzyme's activity, or lack thereof, would provide insights into the importance of that residue for its function. The thioacetate (B1230152) group, following deprotection to a thiol, could also serve as a substrate mimic for certain enzymes, allowing for the study of binding kinetics and active site topology.

Chemical Biology Probes for Target Identification (Excluding Biological Activity/Efficacy)

The application of small molecules to identify and characterize their protein targets is a cornerstone of chemical biology. This compound can be adapted for use as a chemical biology probe for target identification, primarily through affinity-based methods. The key to this application lies in modifying the molecule to include a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, and a photoreactive group.

The general strategy involves synthesizing a derivative of this compound that retains its core structure but is appended with these functional groups. The alkyl iodide can serve as a reactive handle for covalent attachment to cellular targets. Once the probe has interacted with its binding partners within a cellular lysate or in living cells, a photoreactive group can be activated by UV light to form a stable covalent bond. The reporter tag then allows for the isolation and subsequent identification of the tagged proteins by techniques such as mass spectrometry. This approach aids in the deconvolution of complex biological pathways and the identification of novel drug targets without assessing the biological efficacy of the parent compound.

Synthetic Routes to Modified Peptides and Proteins (Chemo-selective Ligation Strategies)

In the realm of protein engineering and synthetic biology, the ability to introduce specific modifications into peptides and proteins is of paramount importance. This compound can serve as a valuable building block in chemo-selective ligation strategies, which are chemical reactions that form a covalent bond between two molecules in the presence of other reactive functional groups.

One potential application is in the site-specific modification of cysteine residues in proteins. The iodo group of this compound can react selectively with the thiol group of a cysteine residue to form a stable thioether linkage. The thioacetate group can then be deprotected to reveal a free thiol, which can be further modified with other molecules of interest, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), or other peptides. This strategy allows for the precise installation of functionalities at specific locations within a protein's structure, enabling the creation of novel protein conjugates with tailored properties.

Ligation StrategyReactive GroupsResulting LinkagePotential Application
Cysteine AlkylationThiol (from Cysteine) and Iodide (from this compound)ThioetherSite-specific protein modification
Thiol-Ene "Click" ChemistryThiol (deprotected from this compound) and AlkeneThioetherBioconjugation

Biomimetic Synthesis and Reaction Pathways

Biomimetic synthesis seeks to mimic the strategies that nature employs to construct complex molecules. While specific examples of this compound in complex biomimetic total synthesis are not prevalent in the literature, its chemical functionalities lend themselves to such applications. The dual reactivity of the iodo and protected thiol groups can be exploited to orchestrate key bond-forming events in a synthetic sequence.

For example, the iodo group can participate in radical cyclization reactions to form carbocyclic or heterocyclic ring systems, which are common motifs in natural products. The thioacetate group, after deprotection, can act as a nucleophile in various carbon-sulfur bond-forming reactions, mimicking the role of cysteine in certain biosynthetic pathways. The strategic use of this compound could, in principle, enable more efficient and biomimetically inspired routes to complex target molecules.

Analytical Methodologies for Detection and Quantification of S 3 Iodopropyl Ethanethioate Excluding Biological Matrices

Development of Hyphenated Techniques for Trace Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of trace amounts of chemical compounds. For a semi-volatile compound like S-(3-iodopropyl) ethanethioate, Gas Chromatography-Mass Spectrometry (GC-MS) would be a probable technique for its separation and identification. GC would separate the compound from a mixture based on its boiling point and polarity, while MS would provide information on its molecular weight and fragmentation pattern, allowing for structural elucidation and quantification.

Another powerful hyphenated technique, Liquid Chromatography-Mass Spectrometry (LC-MS), could also be applicable, particularly if the compound is part of a more complex, non-volatile matrix. LC-MS is widely used for the analysis of thermally unstable or non-volatile compounds.

Despite the suitability of these techniques, no specific GC-MS or LC-MS methods have been published for the trace analysis of this compound. The development of such a method would require optimization of parameters such as the choice of chromatographic column, mobile or carrier gas phase, and mass spectrometer settings.

Spectrophotometric and Spectrofluorometric Assays

Spectrophotometric and spectrofluorometric methods are based on the interaction of a compound with light. These techniques are typically used for quantification and rely on the presence of a chromophore or fluorophore in the molecule. This compound does not possess a strong chromophore that would allow for sensitive detection by UV-Vis spectrophotometry in a complex matrix without derivatization.

The development of a spectrophotometric method would likely involve a chemical reaction to produce a colored product. For instance, the thioester linkage could potentially be cleaved and the resulting thiol reacted with a chromogenic reagent. However, no such assay has been described in the literature for this compound. Similarly, there are no reports on its native fluorescence or the development of a spectrofluorometric assay.

Electrochemical Detection Methods

Electrochemical methods detect substances based on their electrochemical properties, such as their ability to be oxidized or reduced. The iodide group in this compound is electrochemically active and could potentially be detected using techniques like cyclic voltammetry or amperometry. The thioester group might also exhibit electrochemical activity.

The development of an electrochemical sensor for this compound would involve selecting an appropriate electrode material and optimizing the experimental conditions, such as the supporting electrolyte and pH. While the principles of electrochemistry suggest this is a feasible approach, no specific electrochemical methods for the detection of this compound have been reported.

Environmental Monitoring Applications (if applicable to non-biological samples)

Given the absence of any specific analytical methods for this compound, there are consequently no documented applications of its environmental monitoring in non-biological samples such as water, soil, or air. The development of such applications would first require the establishment of reliable and validated analytical techniques for its detection and quantification at environmentally relevant concentrations. GC-MS is a powerful tool for monitoring environmental contaminants, including volatile and semi-volatile organic compounds.

Future Research Directions and Unexplored Avenues for S 3 Iodopropyl Ethanethioate

Novel Catalytic Transformations

The presence of both an iodo and a thioacetate (B1230152) group in S-(3-iodopropyl) ethanethioate makes it a versatile substrate for a variety of novel catalytic transformations. The distinct reactivity of these two functional groups opens the door for selective and sequential reactions, providing a pathway to complex molecular architectures.

Future research could focus on the development of chemo-selective catalytic systems. For instance, catalysts could be designed to selectively activate the carbon-iodine bond for cross-coupling reactions, leaving the thioacetate group intact for subsequent modifications. Conversely, catalytic hydrolysis or transesterification of the thioacetate could be explored while preserving the iodo group for later functionalization.

Potential catalytic applications to be investigated include:

Palladium-catalyzed cross-coupling reactions: The iodo group can readily participate in well-established palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of a wide range of substituents at the propyl chain, leading to a diverse library of derivatives.

Copper-catalyzed click chemistry: While not a traditional "click" substrate, the iodo group can be converted to an azide (B81097), making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This would enable its conjugation to a variety of molecules and materials.

Organocatalysis: The development of organocatalysts for the selective transformation of either the iodo or the thioacetate group could offer a green and sustainable alternative to metal-based catalysis.

Catalytic TransformationPotential CatalystTarget Functional GroupPotential Application
Suzuki CouplingPalladium complexesIodoSynthesis of complex organic molecules
Heck CouplingPalladium complexesIodoCarbon-carbon bond formation
Sonogashira CouplingPalladium/Copper complexesIodoSynthesis of alkynyl derivatives
Azide-Alkyne CycloadditionCopper(I) saltsAzide (derived from iodo)Bioconjugation, materials science
Selective HydrolysisLipases, EsterasesEthanethioateControlled release of thiols

Integration into Flow Chemistry Systems

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and process control. The integration of this compound into flow chemistry systems could unlock new synthetic possibilities and streamline the production of its derivatives. nih.govchemrxiv.orgmdpi.comnih.govscielo.br

Future research in this area could involve the design and optimization of continuous-flow reactors for various transformations of this compound. For example, a packed-bed reactor containing a solid-supported catalyst could be used for the continuous functionalization of the iodo group. Subsequently, an in-line purification step could be integrated to isolate the desired product.

The development of multi-step flow syntheses involving this compound as a key building block is another promising avenue. This would enable the rapid and efficient synthesis of a library of compounds for screening in various applications, such as drug discovery and materials science.

Advanced Computational Modeling for Predictive Reactivity

Computational modeling has become an indispensable tool in modern chemistry, allowing for the prediction of molecular properties and reaction outcomes. Advanced computational modeling of this compound could provide valuable insights into its reactivity and guide the design of new experiments.

Density functional theory (DFT) calculations could be employed to study the electronic structure of the molecule and to predict the most likely sites for nucleophilic and electrophilic attack. This information could be used to rationalize its reactivity in different chemical environments and to design selective transformations.

Molecular dynamics (MD) simulations could be used to study the conformational dynamics of this compound and its interactions with other molecules, such as catalysts and solvents. This could provide a deeper understanding of the reaction mechanisms and help in the optimization of reaction conditions.

Synergistic Applications in Emerging Scientific Disciplines

The unique properties of this compound make it an attractive candidate for applications in a variety of emerging scientific disciplines. Its ability to act as a molecular linker and its potential for surface modification open up exciting possibilities in materials science, nanotechnology, and biomedicine.

Materials Science: this compound can be used as a surface modification agent to functionalize a wide range of materials, including metals, metal oxides, and polymers. The thioacetate group can be hydrolyzed to a thiol, which can then form a strong bond with the surface. The iodo group can then be used to attach other molecules, such as polymers or biomolecules, to create functional materials with tailored properties. journaljmsrr.comopenaccessjournals.com

Nanotechnology: In nanotechnology, this compound can be used to functionalize nanoparticles, such as gold nanoparticles and quantum dots. This can improve their stability and biocompatibility, and can also be used to attach targeting ligands for drug delivery applications.

Biomedicine: The ability to conjugate biomolecules to this compound opens up possibilities in drug delivery and diagnostics. For example, it could be used to link a drug molecule to a targeting antibody, allowing for the specific delivery of the drug to cancer cells. It could also be used to develop new diagnostic probes for the detection of diseases. syvento.com

DisciplinePotential ApplicationKey Feature of this compound
Materials ScienceSurface modification of materialsThiol group for surface anchoring, Iodo group for further functionalization
NanotechnologyFunctionalization of nanoparticlesImproved stability and biocompatibility of nanoparticles
BiomedicineDrug delivery, diagnosticsMolecular linker for conjugating drugs and biomolecules

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing S-(3-iodopropyl) ethanethioate?

  • Methodological Answer : The synthesis of S-(3-iodopropyl) ethanethioate can be approached via Ullmann condensation (copper-catalyzed aryl halide coupling) or Sonogashira cross-coupling (palladium-mediated alkyne coupling). For example, demonstrates the use of microwave-assisted Ullmann condensation for thioester synthesis, while highlights Sonogashira reactions to attach thioester groups to norbornadiene derivatives. Key factors include solvent selection (e.g., phosphate buffer for Ullmann), temperature control (120°C for microwave heating), and catalyst optimization (Cu(0) or Pd-based systems) .

Q. Which spectroscopic and analytical techniques are critical for characterizing S-(3-iodopropyl) ethanethioate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the thioester linkage and iodine substitution. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (as in ) resolves stereochemical details. For purity assessment, High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., CHIRALCEL OD-H) is effective, as shown in for enantiomeric excess analysis .

Q. How should S-(3-iodopropyl) ethanethioate be stored to maintain stability?

  • Methodological Answer : Due to the iodine substituent’s susceptibility to light and nucleophilic attack, store the compound in amber vials under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to moisture, as hydrolysis of the thioester group may occur. Monitor degradation via periodic NMR or FT-IR analysis .

Advanced Research Questions

Q. How do microwave-assisted vs. classical thermal conditions impact the efficiency of S-(3-iodopropyl) ethanethioate synthesis?

  • Methodological Answer : Microwave heating () reduces reaction time (e.g., 20 minutes vs. hours for classical methods) and improves yield by enhancing reaction homogeneity. However, scalability and energy consumption must be balanced. Compare kinetic data (e.g., Arrhenius plots) and byproduct profiles (via GC-MS) to optimize conditions for specific applications .

Q. What computational approaches are suitable for modeling the electronic properties of S-(3-iodopropyl) ethanethioate in donor-acceptor systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict the compound’s electron-withdrawing capacity and resonance effects. For instance, used crystallographic data to validate quinoid character in similar thioesters. Pair computational results with electrochemical measurements (e.g., cyclic voltammetry) to correlate theoretical and experimental band gaps .

Q. How does S-(3-iodopropyl) ethanethioate function in cross-coupling reactions for molecular wire fabrication?

  • Methodological Answer : The iodine atom serves as a leaving group in Sonogashira or Suzuki-Miyaura couplings, enabling covalent attachment to aromatic frameworks (e.g., norbornadiene in ). Optimize ligand systems (e.g., PPh₃) and solvent polarity to control regioselectivity. Use Single-Molecule Conductance (SMC) experiments to evaluate electron transport efficiency in fabricated wires .

Data Contradictions and Resolution

Q. Why do reported yields for thioester syntheses vary across studies, and how can researchers address this?

  • Methodological Answer : Discrepancies arise from differences in catalyst loading (e.g., Cu(0) vs. Pd(PPh₃)₄), solvent purity, and workup protocols. To reconcile data, replicate reactions under standardized conditions (e.g., anhydrous DMF for Sonogashira) and employ internal standards (e.g., deuterated analogs) for yield quantification .

Applications in Complex Systems

Q. Can S-(3-iodopropyl) ethanethioate serve as a substrate for acetylcholinesterase studies?

  • Methodological Answer : While not directly reported, structurally related S-acetylthiocholine iodide () is a common enzyme substrate. Modify the iodine-propyl group to enhance binding affinity. Use Ellman’s assay to measure hydrolysis rates and compare with known substrates .

Methodological Tables

Parameter Ullmann Condensation () Sonogashira Coupling ()
CatalystCu(0)Pd(PPh₃)₄
SolventPhosphate bufferDMF/Toluene
Temperature120°C (microwave)80–100°C (reflux)
Reaction Time20 minutes12–24 hours
Yield Range70–85%60–75%

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